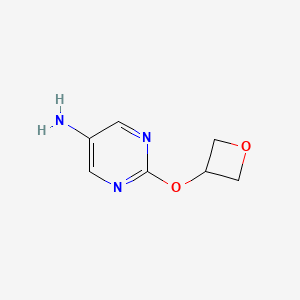

2-(Oxetan-3-yloxy)pyrimidin-5-amine

描述

Significance of Pyrimidine (B1678525) Scaffolds in Bioactive Molecules

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms, is a fundamental building block in the chemistry of life and medicine. jclmm.comnih.gov Its paramount importance is underscored by its presence in the nucleobases cytosine, thymine, and uracil, which are essential components of DNA and RNA. jclmm.combohrium.com This inherent biological relevance has made the pyrimidine scaffold a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. bohrium.com

The versatility of the pyrimidine core allows for extensive structural modifications at various positions, enabling chemists to fine-tune the biological activity of the resulting molecules. nih.govbohrium.com This has led to the development of a vast array of pyrimidine-containing drugs with a wide spectrum of therapeutic applications. These include anticancer agents, antivirals, antibacterials, antifungals, anti-inflammatory drugs, and central nervous system agents. nih.govijpsr.comwjarr.com The ability of the pyrimidine ring to engage in various biological interactions, such as hydrogen bonding and π-π stacking, further contributes to its prevalence in drug design. mdpi.com

Emergence of Oxetane (B1205548) Motifs in Molecular Design

The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has emerged as an increasingly valuable motif in modern molecular design. acs.orgnih.gov Historically less explored than other cyclic ethers, oxetanes have gained significant attention in recent years for their unique combination of properties. acs.orgacs.org These include low molecular weight, high polarity, and a distinct three-dimensional character. acs.orgnih.gov

In medicinal chemistry, the incorporation of an oxetane motif can have several beneficial effects on a molecule's physicochemical properties. acs.orgnih.gov It can improve aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgacs.org The strained nature of the four-membered ring also imparts unique reactivity, making it a useful synthetic intermediate. acs.org Oxetanes have been successfully employed as bioisosteres for commonly used groups like gem-dimethyl and carbonyl groups, offering an alternative with improved drug-like properties. acs.orgnih.gov

Rationale for Investigating Hybrid Pyrimidine-Oxetane Structures

The strategic combination of well-established pharmacophores into a single hybrid molecule is a powerful approach in drug discovery. mdpi.comfrontiersin.org This strategy aims to leverage the advantageous properties of each component to create a new chemical entity with enhanced efficacy, selectivity, or pharmacokinetic profile. mdpi.com The hybridization of pyrimidine and oxetane moieties is a compelling example of this approach.

Research Context of 2-(Oxetan-3-yloxy)pyrimidin-5-amine within Advanced Heterocyclic Chemistry

The compound this compound represents a specific embodiment of the pyrimidine-oxetane hybrid concept. Its structure features a pyrimidine ring substituted at the 2-position with an oxetan-3-yloxy group and at the 5-position with an amine group. This particular arrangement of functional groups places it within the broader context of research into substituted pyrimidines for various biological applications.

The synthesis and study of such molecules are driven by the quest for novel compounds with improved therapeutic potential. The oxetane moiety is likely introduced to enhance physicochemical properties, as discussed previously. The amino group at the 5-position provides a key site for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. These studies are crucial for understanding how changes in the molecular structure affect biological activity and for optimizing lead compounds into potential drug candidates. The investigation of similar hybrid molecules, such as pyrimidine-morpholine hybrids, has demonstrated the potential of this approach in identifying potent cytotoxic agents. frontiersin.org

Below is a table detailing some of the key properties of a closely related deuterated analogue of the title compound, providing insight into its fundamental chemical characteristics.

| Property | Value |

| IUPAC Name | 5,6-dideuterio-2-(oxetan-3-yloxy)pyrimidin-4-amine |

| Molecular Formula | C₇H₉N₃O₂ |

| Molecular Weight | 169.18 g/mol |

| Monoisotopic Mass | 169.082030030 Da |

| SMILES | [2H]C1=C(N=C(N=C1N)OC2COC2)[2H] |

| Data sourced from PubChem CID 172993422 nih.gov |

Structure

3D Structure

属性

IUPAC Name |

2-(oxetan-3-yloxy)pyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c8-5-1-9-7(10-2-5)12-6-3-11-4-6/h1-2,6H,3-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHUTSIRGCESJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)OC2=NC=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxetan 3 Yloxy Pyrimidin 5 Amine and Analogous Scaffolds

Strategies for Pyrimidine (B1678525) Ring Construction with 2-Substitution

The formation of the pyrimidine ring is a foundational aspect of organic synthesis, with numerous methods developed over the years. For 2-substituted pyrimidines, the choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

A classical and reliable method for constructing 2-substituted pyrimidines involves the cyclocondensation of a C3-dielectrophile with an amidine or its salt. wikipedia.org This approach offers a direct route to installing a substituent at the 2-position of the pyrimidine ring. A notable example involves the reaction of amidinium salts with dicarbonyl synthons like the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This reaction yields the corresponding 2-substituted pyrimidine-5-carboxylic esters, which can be further functionalized. organic-chemistry.org The general mechanism involves the nucleophilic attack of the amidine nitrogens onto the electrophilic carbons of the three-carbon unit, followed by cyclization and elimination of leaving groups (e.g., water or alcohol) to form the aromatic pyrimidine ring.

| Reactant A (N-C-N source) | Reactant B (C3 source) | Product Type | Reference |

| Amidinium Salts | 3,3-Dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt | 2-Substituted pyrimidine-5-carboxylic esters | organic-chemistry.org |

| Guanidines | β-Dicarbonyl compounds | 2-Aminopyrimidines | wikipedia.org |

| Urea | β-Dicarbonyl compounds | 2-Pyrimidinones | wikipedia.org |

| Thiourea | Ethyl acetoacetate | 2-Thio-6-methyluracil | wikipedia.org |

Nucleophilic aromatic substitution (SNAr) is a powerful tool for functionalizing pre-formed pyrimidine rings. wuxiapptec.com This pathway is particularly relevant for synthesizing 2-alkoxy pyrimidines. The strategy involves starting with a pyrimidine that has a suitable leaving group, typically a halogen (e.g., 2-chloropyrimidine (B141910) or 2-bromopyrimidine), at the 2-position. The electron-deficient nature of the pyrimidine ring facilitates the attack of a nucleophile at this position. wikipedia.org

For the synthesis of the target compound, this would involve the reaction of a 2-halopyrimidin-5-amine with oxetan-3-ol (B104164) in the presence of a base. The base deprotonates the oxetan-3-ol to form the more nucleophilic oxetan-3-olate anion, which then displaces the halide from the pyrimidine ring. The regioselectivity of SNAr on dihalopyrimidines (e.g., 2,4-dichloropyrimidine) can be sensitive to substituents on the ring and reaction conditions, but for a monosubstituted 2-halopyrimidine, the substitution occurs predictably at the 2-position. wuxiapptec.commdpi.com

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Reference |

| 2-Halopyrimidine | R-OH / Base | Varies (e.g., heat, specific base) | 2-Alkoxypyrimidine | google.com |

| 2,4-Dichloropyrimidine | Amines | Varies | C4 or C2 substituted aminopyrimidine | wuxiapptec.com |

| 2-Halopyridinium ketene (B1206846) hemiaminals | Thiols | Room Temperature, Acetonitrile | 2-Thiopyridines | chemrxiv.org |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. acs.orgbohrium.comnih.gov Several MCRs have been developed for pyrimidine synthesis. organic-chemistry.orgrsc.org A notable iridium-catalyzed MCR allows for the regioselective synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps. acs.orgbohrium.com Such a strategy could potentially be adapted to incorporate an oxetane (B1205548) moiety by using oxetan-3-ol as one of the alcohol components, although the specific application for synthesizing the title compound has not been explicitly detailed. Another example is the Biginelli reaction, which traditionally yields dihydropyrimidones but highlights the power of MCRs in this area. wikipedia.org

| Catalyst/Promoter | Components | Key Features | Reference |

| PN5P-Ir-pincer complexes | Amidines, Alcohols | High regioselectivity, Sustainable | acs.orgnih.gov |

| ZnCl₂ | Enamines, Triethyl orthoformate, Ammonium acetate | Single-step synthesis of 4,5-disubstituted pyrimidines | organic-chemistry.org |

| NH₄I | Ketones, NH₄OAc, DMF-DMA | Metal- and solvent-free conditions | organic-chemistry.org |

Approaches for Oxetane Ring Incorporation

The incorporation of the oxetane ring presents its own set of synthetic challenges due to the inherent ring strain of the four-membered ether. acs.org This structural feature, however, is increasingly sought after in medicinal chemistry for its ability to favorably modulate physicochemical properties. nih.govacs.org

This approach is mechanistically related to the Williamson ether synthesis, a classic method for forming ethers. libretexts.org In this scenario, a nucleophilic pyrimidine derivative, such as 2-hydroxypyrimidin-5-amine (or its corresponding pyrimidinone tautomer), is reacted with an electrophilic oxetane. A 3-halooxetane (e.g., 3-bromooxetane (B1285879) or 3-iodooxetane) or oxetan-3-yl tosylate serves as an excellent electrophile. The reaction is typically carried out in the presence of a base (e.g., sodium hydride, potassium carbonate) to deprotonate the pyrimidinol, enhancing its nucleophilicity for the subsequent attack on the 3-position of the oxetane ring, displacing the halide or tosylate leaving group. This method is a direct and widely used strategy for forming aryl-oxetanyl ether linkages.

The general reaction is as follows: Pyrimidine-OH + Base → Pyrimidine-O⁻ Pyrimidine-O⁻ + 3-Halooxetane → Pyrimidine-O-Oxetane + Halide⁻

This reaction is a type of nucleophilic substitution, where the halide on the oxetane is replaced by the pyrimidine alkoxide. ucalgary.ca

Oxetan-3-one is a versatile and valuable building block for accessing 3-substituted oxetanes. acs.orgnih.gov Its synthesis has been challenging, but more efficient methods, such as the gold-catalyzed reaction of propargyl alcohol, have been developed. nih.govorganic-chemistry.org

There are two primary ways oxetan-3-one can be used to incorporate the oxetane moiety:

Reductive Amination: While not directly applicable for the ether linkage in the title compound, reductive amination of oxetan-3-one with an amine is a common method for synthesizing 3-aminooxetane derivatives, showcasing the ketone's utility.

Reduction and Substitution: Oxetan-3-one can be readily reduced to oxetan-3-ol using standard reducing agents like sodium borohydride. This alcohol can then be used in substitution reactions. For instance, a Mitsunobu reaction between 2-hydroxypyrimidin-5-amine and oxetan-3-ol, using reagents like triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD), would directly form the desired ether linkage. This method is advantageous as it proceeds under mild conditions and activates the alcohol in situ.

| Oxetane Precursor | Reagent(s) | Intermediate/Product | Key Transformation | Reference |

| Oxetan-3-one | NaBH₄ | Oxetan-3-ol | Ketone reduction | acs.org |

| Oxetan-3-ol | PPh₃, DEAD, Pyrimidine-OH | 2-(Oxetan-3-yloxy)pyrimidine | Mitsunobu reaction | acs.org |

| Propargyl alcohol | Gold catalyst | Oxetan-3-one | Gold-catalyzed cyclization | nih.govorganic-chemistry.org |

Strategies for Constructing 3-Substituted Oxetanes

The construction of 3-substituted oxetanes is a crucial step in the synthesis of the target molecule and its analogs. These four-membered rings, while beneficial for their unique physicochemical properties in drug discovery, present a synthetic challenge due to their inherent ring strain. acs.orgnih.gov

A predominant method for forming the oxetane ring is the Williamson etherification , which involves an intramolecular cyclization of a 1,3-diol derivative. acs.orgdoi.org In this approach, one of the hydroxyl groups in a 1,3-diol is converted into a good leaving group, such as a tosylate, followed by base-promoted nucleophilic substitution by the remaining hydroxyl group to form the oxetane ring. doi.org The synthesis of the required 1,3-diol precursors is a key aspect of this strategy. doi.org For instance, 3,3-disubstituted oxetanes can be synthesized from appropriately substituted dimethyl malonates through a sequence involving hydroxymethylation, reduction to the diol, tosylation, and base-mediated cyclization. acs.org

Another significant strategy involves the functionalization of pre-existing oxetane rings. Oxetan-3-one is a versatile building block that can undergo various transformations. nih.govchemrxiv.org For example, reductive amination of oxetan-3-one provides access to 3-aminooxetanes, while reactions like the Horner-Wadsworth-Emmons reaction can be used to introduce carbon-carbon double bonds for further functionalization. chemrxiv.org Additionally, nucleophilic additions to oxetan-3-one can yield a variety of 3-substituted oxetan-3-ols. nih.gov

Specific Synthetic Routes to 2-(Oxetan-3-yloxy)pyrimidin-5-amine

The synthesis of this compound can be achieved through several specific routes, primarily focusing on the formation of the ether linkage between the oxetane and pyrimidine moieties.

Etherification Strategies for Oxetan-3-yloxy Linkage

The most direct approach for creating the oxetan-3-yloxy linkage is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of oxetan-3-ol with a pyrimidine ring bearing a suitable leaving group, such as a halogen (e.g., chlorine), at the 2-position. The reaction is carried out in the presence of a base, such as sodium hydride (NaH), in a polar aprotic solvent like tetrahydrofuran (B95107) (THF).

A common specific route involves the reaction of 2-chloro-5-nitropyrimidine (B88076) with oxetan-3-ol, followed by the reduction of the nitro group to an amine. The initial etherification step is a classic SNAr reaction where the alkoxide generated from oxetan-3-ol displaces the chloride on the electron-deficient pyrimidine ring.

Sequential or Convergent Synthesis Pathways

The synthesis of this compound can be designed as either a sequential or a convergent process.

In a sequential pathway , the pyrimidine ring is typically constructed first, followed by the introduction of the oxetane moiety. For example, one could start with a pre-functionalized pyrimidine, such as 2-chloro-5-aminopyrimidine, and then perform the etherification with oxetan-3-ol. However, protecting the amine group might be necessary during the etherification step.

A convergent synthesis , on the other hand, involves the separate synthesis of the oxetane and pyrimidine building blocks, which are then coupled in a later step. This approach can be more efficient as it allows for the optimization of the synthesis of each fragment independently. A typical convergent route would involve the synthesis of oxetan-3-ol and a suitably substituted 2-halopyrimidine, followed by their coupling via an etherification reaction as the final key step.

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have provided more sophisticated and sustainable methods for the synthesis of oxetane and pyrimidine derivatives.

Catalytic Approaches in Oxetane/Pyrimidine Functionalization

Catalytic methods are increasingly being employed to enhance the efficiency and selectivity of reactions involving oxetane and pyrimidine rings. For instance, rhodium-catalyzed O-H insertion and C-C bond-forming cyclization have been developed for the synthesis of functionalized oxetanes. nih.gov Visible-light-promoted photoredox catalysis has also emerged as a powerful tool for the direct functionalization of oxetanes. researchgate.net

In the context of forming the ether linkage, Brønsted acid catalysis has been utilized for the alkylation of alcohols with 3-aryl-oxetanols, providing an alternative to traditional Williamson etherification that avoids the use of strong bases. rsc.org Furthermore, catalytic methods for the functionalization of the pyrimidine ring itself, such as palladium-catalyzed cross-coupling reactions, can be used to introduce various substituents, although this is more relevant to the synthesis of analogs rather than the parent compound.

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrimidines to minimize environmental impact. rasayanjournal.co.injmaterenvironsci.compowertechjournal.com These approaches focus on using less hazardous solvents, reducing waste, and improving energy efficiency. rasayanjournal.co.in

Structure Activity Relationships Sar and Structural Insights

Conformational Analysis of 2-(Oxetan-3-yloxy)pyrimidin-5-amine

In contrast to the puckered oxetane (B1205548) ring, the pyrimidine (B1678525) core is an aromatic, and therefore largely planar, heterocycle. frontiersin.org Pyrimidine and its derivatives are fundamental components of nucleic acids (cytosine, thymine, and uracil) and are prevalent in a vast array of biologically active compounds. researchgate.netnih.gov The pyrimidine ring system is known to be π-deficient, a property that influences its chemical reactivity and its potential to engage in various intermolecular interactions. researchgate.net The planarity of the pyrimidine ring provides a rigid scaffold, while the nitrogen atoms at positions 1 and 3 can act as hydrogen bond acceptors, further influencing its binding orientation within a biological target. researchgate.netnih.gov DFT/B3LYP level analysis of pyrimidine nucleotides has shown that the pyrimidine ring can exhibit out-of-plane deformations. nih.gov

Structural Contributions to Molecular Properties

The distinct structural features of the oxetane and pyrimidine moieties, and the linkage between them, collectively define the molecule's properties and its potential as a pharmacophore.

The incorporation of an oxetane ring is a well-established strategy in medicinal chemistry to increase the three-dimensionality of a molecule. nih.gov The sp³-hybridized carbon atoms of the oxetane ring introduce a non-planar geometry, which can be advantageous for exploring the often complex and non-planar binding sites of biological targets. nih.gov This increased three-dimensionality can lead to improved aqueous solubility and provides access to unexplored chemical space. nih.gov The compact and polar nature of the oxetane scaffold allows for the introduction of steric bulk without significantly increasing lipophilicity. nih.gov

Structure-Activity Relationship Studies for Pyrimidine-Oxetane Conjugates

While specific, comprehensive SAR studies on a series of this compound analogs are not widely available in the public domain, general principles can be inferred from the known properties of its constituent parts and from comparative studies with similar structures. The position of substituents on the pyrimidine nucleus is known to greatly influence biological activities. researchgate.netnih.gov

A comparative analysis with 2-(propan-2-yloxy)pyrimidin-5-amine (B2592195) highlights the significant impact of the oxetane moiety. The oxetane group in this compound enhances polarity and is suggested to improve metabolic stability compared to the isopropyl group. This illustrates a key tenet of SAR: even subtle changes in a substituent can lead to profound differences in a molecule's properties and biological activity.

Positional Isomerism and Substituent Effects on the Pyrimidine Ring

The specific arrangement of the oxetanyloxy and amine groups on the pyrimidine core of this compound is critical to its chemical properties and potential biological activity. Positional isomerism, which involves moving these functional groups to other positions on the pyrimidine ring, can lead to significant changes in the molecule's electronic distribution, steric profile, and hydrogen bonding capabilities.

For instance, shifting the amino group from the 5-position to the 4- or 6-position would alter its proximity to the nitrogen atoms of the pyrimidine ring, thereby influencing its basicity and nucleophilicity. An isomer such as 2-(oxetan-3-yloxy)pyrimidin-4-amine, for example, would exhibit different electronic and interactive properties. The deuterated analog, 2-(Oxetan-3-yloxy)pyrimidin-5,6-d2-4-amine, highlights how isotopic substitution can be used to create analogs for mechanistic studies. nih.gov

Table 1: Comparison of Positional Isomers and Substituted Analogs

| Compound/Analog | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| This compound | Parent Compound | Baseline for comparison. |

| 4-(Oxetan-3-yloxy)pyrimidin-5-amine | Oxetanyloxy group at C4 | Alters molecular geometry and electronics; may affect binding orientation. |

| 2-(Oxetan-3-yloxy)pyrimidin-4-amine | Amino group at C4 | Changes basicity and H-bonding pattern of the amino group. |

| 2-(Thietan-3-yloxy)pyrimidine derivative | Oxetane replaced with thietane (B1214591) | The presence of a sulfur atom in the thietane ring can alter metabolic stability, with the thioether potentially being more susceptible to oxidation compared to the ether in the parent compound. |

| 2-(Pyridin-2-yl)pyrimidine derivative | Oxetane replaced with a pyridine (B92270) ring | Aromatic pyridine allows for π-π stacking interactions but lacks the three-dimensional structure of the oxetane. |

Derivatization at the Amino Group of Pyrimidine-5-amine

The primary amino group at the 5-position of the pyrimidine ring is a key handle for synthetic modification, allowing for the exploration of structure-activity relationships through the generation of a diverse library of derivatives. Standard chemical transformations can be applied to this nucleophilic group to probe how different functionalities affect the molecule's properties.

Common derivatizations include:

Acylation: Reaction with acyl chlorides or carboxylic acids to form amides. This introduces a carbonyl group, which can act as a hydrogen bond acceptor and add steric bulk.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. This modification introduces a tetrahedral sulfonamide group that can significantly alter binding interactions and solubility.

Alkylation/Arylation: Introduction of alkyl or aryl groups can modify the lipophilicity and steric profile of the molecule.

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions to form secondary or tertiary amines, which alters the basicity and hydrogen-bonding capacity of the nitrogen.

The synthesis and SAR of related amino-heterocycles, such as 2-amino-3-heteroaryl-quinoxalines, have been developed as antagonists for various receptors, demonstrating that derivatization of an amino group on a nitrogen-containing heterocyclic core is a valid strategy for optimizing biological activity. nih.gov

Stereochemical Considerations of the Oxetane Ring

In the compound this compound, the oxetane ring is attached via its 3-position. The oxetane ring itself is a four-membered heterocycle that adopts a puckered conformation. nih.gov While the 3-position is prochiral, the parent molecule is achiral as there is a plane of symmetry through the C3-oxygen bond and the pyrimidine ring.

However, if substituents were to be introduced onto the oxetane ring itself, for example at the 2- or 4-positions, stereocenters would be created, leading to enantiomers or diastereomers. The stereochemistry of such substituted oxetanes can be crucial for biological activity, as enantiomers often exhibit different potencies, metabolic stabilities, and toxicities. The majority of oxetane-containing compounds in drug discovery feature substitution at the 3-position, which is likely due to greater stability and more established synthetic accessibility. nih.govacs.org The defined three-dimensional exit vector provided by the oxetane ring can be a critical factor in orienting the rest of the molecule within a binding pocket. digitellinc.com

Bioisosteric Potential of the Oxetane Motif within this compound

The oxetane ring has gained significant attention in medicinal chemistry as a valuable structural motif. acs.org Its unique physicochemical properties make it an attractive bioisostere for several common functional groups, offering a tool to modulate properties like solubility, metabolic stability, and lipophilicity. researchgate.netnih.gov

Oxetane as a Mimic for Other Functional Groups

The oxetane moiety in this compound serves as a versatile bioisosteric replacement for several other functionalities. Its incorporation can impart desirable properties without significantly increasing molecular weight. researchgate.net The polar, sp³-rich nature of the oxetane ring can enhance aqueous solubility and introduce three-dimensionality. nih.gov

Key bioisosteric relationships include:

Carbonyl Group: The oxetane ring is a well-established surrogate for a carbonyl group. acs.orgresearchgate.netnih.govu-tokyo.ac.jp The oxetane oxygen can act as a hydrogen bond acceptor, similar to a carbonyl oxygen. acs.orgu-tokyo.ac.jp Unlike carbonyl compounds, oxetanes are generally more stable against metabolic degradation and are not susceptible to the epimerization of adjacent stereocenters. acs.org

gem-Dimethyl Group: The oxetane can mimic the steric bulk of a gem-dimethyl group while introducing polarity and reducing lipophilicity. This can lead to improved aqueous solubility and metabolic stability. researchgate.netnih.govu-tokyo.ac.jp

Amides and Esters: 3-Substituted oxetanes have been proposed as potential replacements for ester and amide functionalities. nih.gov More specifically, aryl amino-oxetanes are being evaluated as bioisosteres of benzamides, showing comparable properties while offering a more three-dimensional conformation. digitellinc.commorressier.com

Other Heterocycles: Spirocyclic oxetanes have shown similarities to fragments like morpholine (B109124) and have, in some cases, demonstrated superior solubilizing ability. researchgate.net

Table 2: Bioisosteric Potential of the Oxetane Ring

| Original Functional Group | Bioisosteric Replacement | Key Advantages of Oxetane Replacement | Supporting References |

|---|---|---|---|

| Carbonyl (C=O) | Oxetane | Increased metabolic stability, resistance to epimerization at α-carbon. acs.org | nih.gov, researchgate.net, u-tokyo.ac.jp, acs.org |

| gem-Dimethyl (-C(CH₃)₂) | Oxetane | Increased polarity, improved aqueous solubility, reduced lipophilicity. researchgate.net | nih.gov, researchgate.net, u-tokyo.ac.jp |

| Amide/Benzamide | Amino-Oxetane | Provides a more 3D conformation, maintains H-bonding capabilities, good metabolic stability. digitellinc.commorressier.com | nih.gov, digitellinc.com, morressier.com |

| Morpholine | Spiro-Oxetane | Can offer superior solubilizing ability. researchgate.net | researchgate.net |

Advantages in Attenuating Amine Basicity

A significant advantage of incorporating an oxetane ring near a basic nitrogen atom is its ability to reduce the amine's pKₐ. nih.govacs.org The electronegative oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov This effect propagates through the sigma-bond framework, decreasing the electron density on the nearby amine and thus lowering its basicity.

This modulation of basicity is a crucial strategy in drug design to improve pharmacokinetic properties. For example, reducing high basicity can lower the volume of distribution, preventing unwanted accumulation in tissues and reducing the risk of toxicity. nih.govacs.org It can also mitigate issues such as poor selectivity or inhibition of hERG channels. acs.org The magnitude of the pKₐ reduction depends on the proximity of the oxetane ring to the amine.

Table 3: Effect of Oxetane Proximity on Amine Basicity

| Position of Oxetane Relative to Amine | Approximate pKₐH Reduction (units) | Reference |

|---|---|---|

| α (alpha) | 2.7 | nih.gov |

| β (beta) | 1.9 | nih.gov |

| γ (gamma) | 0.7 | nih.gov |

| δ (delta) | 0.3 | nih.gov |

In the context of this compound, the oxetane is gamma (γ) to the amino group, suggesting it would have a modest but potentially beneficial effect on reducing the basicity of the 5-amino group. nih.gov

Biological and Therapeutic Research Applications

Interrogation of Biological Activities

Investigations into the biological profile of 2-(Oxetan-3-yloxy)pyrimidin-5-amine have primarily centered on its potential as a modulator of key cellular pathways implicated in various diseases. The inherent properties of its constituent chemical moieties suggest a predisposition for interaction with biological macromolecules.

Kinase Inhibitory Potency and Selectivity

The 2-aminopyrimidine scaffold is a well-established "hinge-binding" motif found in a multitude of kinase inhibitors. This structural element is capable of forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent enzyme inhibition. Research into derivatives of this compound has explored their potential to inhibit various kinases involved in cell signaling and proliferation.

One area of investigation has been its activity against Janus kinases (JAKs). A patent filed by Incyte Corporation discloses a series of compounds containing the 2-(oxetan-3-yloxy)pyrimidine core for the treatment of diseases related to JAK signaling, such as myeloproliferative disorders and autoimmune diseases. While specific data for the parent amine is not detailed, a closely related derivative, N-(4-((2-(oxetan-3-yloxy)pyrimidin-5-yl)amino)phenyl)methanesulfonamide , demonstrated potent inhibition of JAK1 and JAK2.

| Compound | Target | IC50 (nM) |

| N-(4-((2-(oxetan-3-yloxy)pyrimidin-5-yl)amino)phenyl)methanesulfonamide | JAK1 | 11 |

| N-(4-((2-(oxetan-3-yloxy)pyrimidin-5-yl)amino)phenyl)methanesulfonamide | JAK2 | 28 |

Anti-infective Applications (e.g., Antibacterial, Antifungal, Antiviral)

While the primary focus of research on this scaffold has been in other areas, the pyrimidine (B1678525) nucleus is a component of various anti-infective agents. However, specific studies detailing the antibacterial, antifungal, or antiviral properties of this compound are not extensively available in the current scientific literature.

Anticancer Activity

Given the role of kinases in cancer progression, the kinase inhibitory potential of this compound derivatives makes them candidates for anticancer research. The aforementioned inhibition of JAK kinases is relevant to oncology, as aberrant JAK-STAT signaling is a hallmark of many hematological malignancies.

Further research into related structures has been described in patents from Revolution Medicines, Inc. These patents cover pyrimidine derivatives intended for the treatment of cancers, particularly those driven by mutations in the RAS signaling pathway. For instance, a compound featuring the this compound core linked to a pteridinone moiety was synthesized and evaluated for its ability to inhibit KRAS G12C, a common oncogenic mutant.

| Cell Line | Compound Activity |

| NCI-H358 (KRAS G12C) | Data indicates inhibition of proliferation |

Mechanistic Investigations of Biological Activity

Understanding the molecular interactions that govern the biological effects of this compound and its derivatives is crucial for further drug development.

Molecular Target Identification and Engagement

As indicated by the research from Incyte and Revolution Medicines, the primary molecular targets identified for derivatives of this compound are protein kinases, specifically members of the JAK family and mutant forms of KRAS. Target engagement in cellular assays is often confirmed by observing the modulation of downstream signaling pathways. For example, inhibition of JAK1/2 would be expected to reduce the phosphorylation of STAT proteins.

Binding Site Analysis within Biological Macromolecules

Molecular modeling and structural biology studies provide insights into how these compounds interact with their targets. For kinase inhibitors, the 2-aminopyrimidine portion of the molecule is predicted to form hydrogen bonds with the hinge region of the ATP-binding site. The oxetane-containing substituent typically projects into the solvent-exposed region or can engage in additional interactions within the binding pocket, influencing both potency and selectivity. The oxetane's oxygen atom can act as a hydrogen bond acceptor, potentially improving the compound's binding affinity and solubility.

Cellular Pathway Modulation

This compound is a potent, reversible, and orally available dual inhibitor of Spleen Tyrosine Kinase (SYK) and FMS-like Tyrosine Kinase 3 (FLT3) medchemexpress.comnih.govnih.gov. Its mechanism of action is centered on the modulation of cellular pathways that are crucial for the proliferation and survival of certain cancer cells, particularly those of hematopoietic origin medchemexpress.com.

SYK is a non-receptor cytoplasmic tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B-cell receptor (BCR) signaling medchemexpress.comdoi.org. In pathological conditions such as B-cell malignancies, aberrant SYK signaling is a key driver of cell proliferation and survival nih.gov. By inhibiting SYK, this compound disrupts these signaling cascades. In primary chronic lymphocytic leukemia (CLL) cells, treatment with this compound leads to a dose-dependent reduction in the phosphorylation of SYK at Tyr525, as well as downstream signaling molecules including Btk, NFκB, ERK1/2, and STAT3, following BCR stimulation selleckchem.com. This inhibition of BCR signaling ultimately induces apoptosis in CLL cells and curtails survival signals from the microenvironment selleckchem.com.

FLT3 is a cytokine receptor involved in normal hematopoiesis, and mutations in the FLT3 gene are common in acute myeloid leukemia (AML), where they contribute to the proliferation of leukemic blasts medchemexpress.comnih.govhaematologica.org. This compound effectively inhibits both wild-type and mutated FLT3 selleckchem.com. In FLT3-dependent cell lines, such as MV4-11 and MOLM-13, the compound has been shown to inhibit cell viability selleckchem.com.

The dual inhibition of SYK and FLT3 provides a multi-pronged approach to targeting hematological malignancies. The compound has demonstrated potent inhibition of purified SYK and FLT3 enzymes with IC50 values of 4.3 nM and 4.6 nM, respectively medchemexpress.com. In cellular assays, it inhibits the growth of various hematopoietic-derived cell lines with EC50 values ranging from 11 to 775 nM medchemexpress.comselleckchem.com.

Table 1: Inhibitory Activity of this compound

| Target | Assay Type | IC50/EC50 |

|---|---|---|

| SYK | Enzymatic Assay | 4.3 nM medchemexpress.com |

| FLT3 | Enzymatic Assay | 4.6 nM medchemexpress.com |

Advanced Pharmacological Profiling Considerations (excluding PK data)

Metabolic Stability Profiling at a Mechanistic Level

The metabolic stability of a drug candidate is a critical factor in its development. The inclusion of an oxetane (B1205548) ring in the structure of this compound is a key design element that can contribute to improved metabolic properties. Oxetane moieties are known to enhance aqueous solubility and can block potential sites of metabolism, thereby increasing metabolic stability nih.gov. In the broader context of medicinal chemistry, the replacement of more metabolically labile groups with an oxetane ring has been a successful strategy to improve the pharmacokinetic profiles of drug candidates nih.gov. For instance, in the development of ALDH1A inhibitors, the introduction of an oxetane led to a significant enhancement in microsomal stability nih.gov. While specific mechanistic studies on the metabolism of this compound are not detailed in the provided results, the presence of the oxetane suggests a design aimed at mitigating metabolic liabilities commonly associated with similar chemical scaffolds. The metabolism of alkyl amines by cytochrome P450 enzymes can lead to the formation of metabolic-intermediate complexes, a process that can be influenced by the specific chemical structure of the compound nih.gov.

Considerations for Selectivity and Off-Target Interactions

This compound is characterized as a dual inhibitor of SYK and FLT3, indicating a degree of selectivity for these two kinases. In a broad kinase panel screening, it demonstrated a more than 50-fold selectivity for SYK and FLT3 over 290 other protein kinases selleckchem.com. This high selectivity is a desirable characteristic, as it can minimize off-target effects and associated toxicities.

However, despite its high selectivity, the potential for off-target interactions must be considered. The inhibition of SYK, while therapeutically beneficial in the context of B-cell malignancies, can also impact other physiological processes where SYK plays a role. For example, SYK is involved in platelet activation. Platelet aggregation studies have been conducted to investigate the potential impact of mivavotinib-mediated SYK inhibition on platelet function nih.govhaematologica.org. This is a critical consideration, as inhibition of platelet function could lead to an increased risk of bleeding events haematologica.org.

The development of proteolysis-targeting chimeras (PROTACs) has highlighted the importance of understanding and minimizing off-target effects of small molecules nih.govbiorxiv.org. Even for highly selective inhibitors, the potential for unintended interactions with other proteins should be carefully evaluated during preclinical development.

Therapeutic Landscape and Translational Potential

The dual inhibition of SYK and FLT3 by this compound positions it as a promising therapeutic candidate for various hematological malignancies. Its translational potential is being actively investigated in clinical trials for diseases such as relapsed/refractory acute myeloid leukemia (AML) and B-cell lymphomas, including diffuse large B-cell lymphoma (DLBCL) nih.govnih.govhaematologica.org.

In the context of AML, particularly in cases with FLT3 mutations, targeted inhibitors have significantly improved patient outcomes nih.govmdpi.comyoutube.comyoutube.com. This compound offers a potential treatment option for this patient population haematologica.org. Clinical studies have shown that it has modest clinical activity in patients with relapsed/refractory AML nih.govhaematologica.org.

For B-cell lymphomas, where BCR signaling is a critical survival pathway, SYK inhibitors have emerged as a valuable therapeutic strategy nih.govnih.govmedchemexpress.com. The ability of this compound to inhibit SYK provides a strong rationale for its use in these malignancies nih.gov. In a clinical trial involving patients with relapsed/refractory B-cell lymphomas, the compound demonstrated anti-tumor activity nih.gov.

The development of second-generation FLT3 inhibitors has been a significant advancement in the treatment of AML mdpi.comyoutube.com. The unique dual-targeting mechanism of this compound may offer advantages over single-target agents, potentially overcoming resistance mechanisms and improving efficacy.

Table 2: Investigational Landscape of this compound

| Indication | Clinical Phase | Key Findings |

|---|---|---|

| Relapsed/Refractory Acute Myeloid Leukemia (AML) | Phase Ib | Modest clinical activity observed. nih.govhaematologica.org |

Computational Chemistry and Cheminformatics Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods are crucial for predicting reactivity and spectroscopic properties.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A DFT study of 2-(Oxetan-3-yloxy)pyrimidin-5-amine would involve optimizing its three-dimensional geometry to find the most stable conformation.

Subsequent calculations would yield key electronic properties such as total energy, dipole moment, and the distribution of atomic charges. These calculations are foundational for understanding the molecule's polarity and how it might interact with its environment. Reactivity descriptors, derived from DFT, would indicate the most likely sites for chemical reactions. For instance, DFT studies on similar pyrimidine (B1678525) structures often reveal that the nitrogen atoms of the pyrimidine ring and the exocyclic amine group are key sites for electrophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, signifying these as the primary sites for electron donation in reactions. The LUMO would likely be distributed across the pyrimidine ring, indicating its capacity to accept electrons. A hypothetical FMO analysis might yield the following data:

| Parameter | Illustrative Energy (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | High kinetic stability |

This is an interactive data table. The values presented are illustrative and not based on published experimental data for this specific compound.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will be recognized by other molecules, such as biological receptors or enzymes. The map uses a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack).

In an MEP map of this compound, the most negative potential (red/yellow) would likely be centered around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxetane (B1205548) ether linkage, highlighting these as hydrogen bond acceptor sites. acs.orgnih.gov The most positive potential (blue) would be expected near the hydrogen atoms of the amino group, indicating their role as hydrogen bond donors.

Molecular Modeling and Docking Studies

Molecular modeling techniques are used to simulate how a molecule might bind to a biological target, such as a protein kinase, which are common targets for pyrimidine-based inhibitors. unair.ac.id

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is central to structure-based drug design. Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a docking study for this compound would likely investigate its binding to the ATP-binding site of various kinases.

The docking simulations would predict the binding pose and a scoring function would estimate the binding affinity. Key interactions would be identified, such as hydrogen bonds between the amino group or pyrimidine nitrogens and amino acid residues in the kinase hinge region. The oxetane moiety, a feature known to improve metabolic stability and solubility, might engage in specific hydrophobic or polar interactions within the binding pocket.

A hypothetical docking result against a kinase like Epidermal Growth Factor Receptor (EGFR) might look like this:

| Parameter | Illustrative Value | Key Predicted Interactions |

| Binding Affinity (kcal/mol) | -8.5 | Hydrogen bond with Met793; Pi-Alkyl interaction with Leu718 |

| Interacting Residues | Met793, Leu718, Gly796, Asp855 | Hinge binding, hydrophobic pocket interactions |

This is an interactive data table. The values and interactions are hypothetical and serve as examples of typical docking study outputs.

While docking provides a static picture of binding, molecular dynamics (MD) simulations offer a dynamic view. An MD simulation of this compound, both free in solution and bound to a protein target, would reveal its conformational flexibility and the stability of the predicted binding pose over time.

These simulations track the movements of all atoms over a period of nanoseconds or longer, providing insights into how the ligand and protein adapt to each other. This can reveal the stability of key hydrogen bonds and other interactions, offering a more realistic assessment of the binding event than docking alone. Such studies are computationally intensive but provide a higher level of confidence in the predicted binding mode.

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 2-(Oxetan-3-yloxy)pyrimidin-5-amine. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.

¹H NMR for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons in the molecule, their chemical environments, and their proximity to one another. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the pyrimidine (B1678525) ring, the oxetane (B1205548) ring, and the amine group.

The protons on the pyrimidine ring are anticipated to appear as singlets in the aromatic region of the spectrum. The protons of the oxetane ring would present more complex signals, likely multiplets, due to spin-spin coupling between adjacent non-equivalent protons. The amine (NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

| Pyrimidine-H | Aromatic region (~8.0-8.5) | Singlet (s) |

| Oxetane-CH | ~5.0-5.5 | Multiplet (m) |

| Oxetane-CH₂ | ~4.5-5.0 | Multiplet (m) |

| Amine-NH₂ | Variable | Broad Singlet (br s) |

| Note: The expected values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions. |

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would feature signals for the carbon atoms of the pyrimidine ring in the downfield region. The carbon atoms of the oxetane ring, being attached to an oxygen atom, would also resonate at a relatively downfield position but upfield from the pyrimidine carbons.

| Carbon Assignment | Expected Chemical Shift (δ) ppm |

| Pyrimidine-C (attached to O) | ~160-165 |

| Pyrimidine-C (attached to N) | ~140-150 |

| Pyrimidine-C (C-NH₂) | ~130-140 |

| Oxetane-CH (attached to O) | ~70-80 |

| Oxetane-CH₂ | ~60-70 |

| Note: The expected values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions. |

Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Structural Assignments

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, advanced NMR techniques are employed.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, for instance, within the oxetane ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This would definitively link the oxetane ring to the pyrimidine ring via the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of atoms, which is valuable for confirming the three-dimensional structure of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of this compound and in confirming its elemental composition.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of the compound. The calculated exact mass of this compound (C₇H₉N₃O₂) allows for a comparison with the experimentally determined mass, providing strong evidence for the compound's identity.

| Parameter | Value |

| Molecular Formula | C₇H₉N₃O₂ |

| Calculated Exact Mass | 167.0695 g/mol |

An experimental HRMS value that closely matches the calculated exact mass would serve as a high-confidence confirmation of the molecular formula.

Fragmentation Pattern Analysis for Structural Confirmation

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. The fragmentation pattern is often unique to a particular molecular structure and can be used as a fingerprint for identification. For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond connecting the oxetane and pyrimidine rings, leading to characteristic fragment ions that can be detected and identified. Analysis of these fragments provides further corroboration of the proposed molecular structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum would be expected to show a combination of absorption bands corresponding to its constituent pyrimidine, amine, ether, and oxetane moieties.

While a specific experimental IR spectrum for this compound is not publicly available in the reviewed literature, the expected characteristic absorption bands can be predicted based on data for related pyrimidine derivatives. researchgate.net These vibrations serve as a fingerprint for the molecule, confirming the presence of its key structural features.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | N-H stretching | 3500 - 3300 |

| Aromatic C-H | C-H stretching | 3100 - 3000 |

| Alkyl C-H (Oxetane) | C-H stretching | 2960 - 2850 |

| Pyrimidine Ring | C=N and C=C stretching | 1600 - 1450 |

| Amine (N-H) | N-H bending | 1650 - 1580 |

| Ether (C-O-C) | Asymmetric C-O-C stretching | 1260 - 1000 |

| Oxetane Ring | Ring breathing/stretching | ~980 |

Note: The values in this table are approximate and based on characteristic ranges for the specified functional groups.

The N-H stretching vibrations of the primary amine group are typically observed as one or two sharp bands in the region of 3500-3300 cm⁻¹. The aromatic C-H stretching of the pyrimidine ring would appear at slightly higher wavenumbers than the aliphatic C-H stretching of the oxetane ring. The complex fingerprint region (below 1500 cm⁻¹) would contain a multitude of bands arising from C=N, C=C, and C-N stretching and bending vibrations of the pyrimidine ring, as well as the characteristic C-O-C stretching of the ether linkage and the ring vibrations of the strained oxetane moiety.

X-ray Diffraction (XRD) Analysis

To date, a complete single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, analysis of a closely related pyrimidine-oxetane structure provides valuable insights into the likely solid-state conformation. For this related compound, the crystal system was determined to be orthorhombic with the Aba2 space group.

The oxetane ring, due to its four-membered structure, is not planar and adopts a puckered conformation. In the related structure, this puckering angle was validated at 27.5°. The pyrimidine ring, in contrast, is an aromatic system and is expected to be largely planar. Single crystal XRD would be the definitive method to determine the absolute stereochemistry of the chiral center at the 3-position of the oxetane ring if a single enantiomer were to be crystallized.

Table 2: Illustrative Crystallographic Data from a Related Pyrimidine-Oxetane Compound

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | Aba2 | |

| Unit Cell Dimension (a) | 13.0119 Å | |

| Unit Cell Dimension (b) | 22.4944 Å | |

| Unit Cell Dimension (c) | 7.5355 Å | |

| Oxetane Puckering Angle (θ) | 27.5° |

Note: This data is for a related structure and serves as an illustrative example of the type of information obtained from single-crystal XRD analysis.

The way molecules of this compound pack together in a crystal lattice is governed by a network of intermolecular interactions. These non-covalent forces are crucial in determining the physical properties of the solid material, such as its melting point and solubility.

Based on the functional groups present, the primary amine (-NH₂) group is a strong hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the oxygen atom of the oxetane are potential hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure is stabilized by a network of intermolecular hydrogen bonds of the N-H···N and N-H···O types.

In the analysis of the related pyrimidine-oxetane structure, weak C–H···O interactions were identified as contributing to the stability of the crystal lattice. It is plausible that similar weak hydrogen bonds, in addition to the stronger N-H···N and N-H···O interactions, would be present in the crystal structure of this compound, creating a stable, three-dimensional supramolecular architecture.

Future Directions and Research Opportunities

Development of Novel Synthetic Routes to Diverse Derivatives

The creation of a diverse chemical library is fundamental to exploring the structure-activity relationships (SAR) of 2-(oxetan-3-yloxy)pyrimidin-5-amine. Future synthetic efforts should focus on developing robust and versatile routes to a wide array of analogues.

Key strategies will likely involve the modification of the pyrimidine (B1678525) core and the functionalization of the 5-amino group. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, could be employed to introduce a variety of substituents at different positions on the pyrimidine ring. These reactions are well-established in medicinal chemistry for their broad substrate scope and functional group tolerance.

Furthermore, the primary amine at the 5-position serves as a versatile handle for the synthesis of amides, sulfonamides, ureas, and other derivatives. High-throughput parallel synthesis methodologies could be implemented to rapidly generate a large library of these compounds for biological screening. The development of novel, efficient, and stereoselective methods for the synthesis of the oxetane (B1205548) ring will also be crucial for creating analogues with diverse stereochemistry.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Potential Synthetic Strategies for Derivatization

| Reaction Type | Target Moiety | Potential Reagents | Expected Derivatives |

| Suzuki Coupling | Pyrimidine Core | Aryl/heteroaryl boronic acids | Aryl/heteroaryl substituted pyrimidines |

| Buchwald-Hartwig Amination | Pyrimidine Core | Amines, amides | Substituted amino-pyrimidines |

| Sonogashira Coupling | Pyrimidine Core | Terminal alkynes | Alkynyl-pyrimidines |

| Acylation | 5-Amino Group | Acyl chlorides, carboxylic acids | Amides |

| Sulfonylation | 5-Amino Group | Sulfonyl chlorides | Sulfonamides |

| Urea/Thiourea Formation | 5-Amino Group | Isocyanates, isothiocyanates | Ureas, thioureas |

Exploration of Alternative Biological Activities and Disease Areas

While the initial therapeutic focus for this scaffold may be defined, its structural features suggest potential for a broader range of biological activities. The pyrimidine nucleus is a common motif in a vast array of biologically active compounds, including antiviral, antibacterial, antifungal, and anticancer agents. nih.govresearchgate.net

Future research should therefore involve broad-based phenotypic screening to identify novel biological activities. This could uncover unexpected therapeutic applications in areas such as infectious diseases, inflammation, and metabolic disorders. For example, derivatives of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide have shown promise as antimicrobial and antifungal agents. nih.gov Similarly, the pyrimidine scaffold is a key component in drugs targeting a variety of enzymes and receptors.

Systematic screening against a panel of kinases, proteases, and G-protein coupled receptors (GPCRs) could reveal novel molecular targets. The unique oxetane moiety can influence physicochemical properties such as solubility and metabolic stability, potentially offering advantages over existing pyrimidine-based drugs.

Integration of Advanced Computational Design in Lead Optimization

To accelerate the drug discovery process, advanced computational methods should be integrated into the lead optimization workflow. In silico techniques such as fragment-based drug design (FBDD) and molecular docking can guide the rational design of more potent and selective analogues. nih.gov

Computational studies can be used to model the binding of this compound derivatives to their biological targets, providing insights into the key molecular interactions that govern activity. researchgate.net This information can then be used to prioritize the synthesis of compounds with improved binding affinity and selectivity. Furthermore, predictive ADMET (absorption, distribution, metabolism, excretion, and toxicity) models can be employed to assess the drug-like properties of virtual compounds, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov

The use of computational tools has been successful in the development of other pyrimidine derivatives, such as dual inhibitors of EGFR. nih.gov A similar approach can be applied to the lead optimization of compounds based on the this compound scaffold.

Interdisciplinary Research Collaborations for Comprehensive Characterization

The comprehensive characterization of this novel compound class will require a collaborative, interdisciplinary approach. Close collaboration between medicinal chemists, computational scientists, pharmacologists, and structural biologists will be essential for success.

Medicinal chemists will be responsible for the design and synthesis of new analogues, while computational chemists will provide theoretical insights to guide these efforts. nih.gov Pharmacologists will then evaluate the biological activity of these compounds in a variety of in vitro and in vivo models. Structural biologists can work to determine the three-dimensional structures of the compounds bound to their biological targets, providing a detailed understanding of the molecular basis of their activity.

This type of collaborative research has proven to be highly effective in the development of other small molecule therapeutics. By bringing together experts from a range of disciplines, it will be possible to fully elucidate the therapeutic potential of this compound and its derivatives.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-(Oxetan-3-yloxy)pyrimidin-5-amine, and what are their efficiency metrics?

- Methodology : Begin with pyrimidin-5-amine as a core scaffold. Introduce the oxetan-3-yloxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation). Monitor reaction progress using TLC or HPLC. Efficiency is assessed by yield (typically 40–70% for multi-step syntheses) and purity (≥95% by LC-MS) .

- Optimization : Adjust solvent systems (e.g., DMF for polar intermediates) and catalysts (e.g., palladium for cross-coupling). Compare yields under varying temperatures (25–80°C) and reaction times (6–24 hrs) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- ¹H/¹³C NMR : Identify protons on the pyrimidine ring (δ 8.2–8.5 ppm for NH₂) and oxetane oxygen-linked carbons (δ 70–80 ppm).

- IR Spectroscopy : Detect NH₂ stretches (~3350 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ (exact mass calculated via HRMS).

Q. How should researchers evaluate the compound’s stability under experimental storage conditions?

- Protocol : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC for byproducts (e.g., hydrolysis of oxetane to diol). Store in inert atmospheres (argon) at –20°C to minimize oxidation .

Advanced Research Questions

Q. How can contradictions in NMR data for this compound derivatives be resolved?

- Approach : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish NH₂ protons from solvent peaks using D₂O exchange. Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian) .

- Case Study : In oxetane-substituted pyrimidines, unexpected δ shifts may arise from steric strain; compare with X-ray crystallography data to confirm spatial arrangements .

Q. What computational strategies predict the biological target interactions of this compound?

- Methods :

- Molecular Docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR, HER2). Validate with free energy calculations (MM-PBSA).

- QSAR Modeling : Correlate substituent effects (e.g., oxetane size) with inhibitory activity (IC₅₀ values from kinase assays) .

Q. How to design structure-activity relationship (SAR) studies for derivatives with modified oxetane or pyrimidine groups?

- Workflow :

Synthetic Variation : Replace oxetane with azetidine or cyclopropane rings. Modify pyrimidine substituents (e.g., Cl, CF₃).

Activity Profiling : Test derivatives in enzyme inhibition assays (e.g., p38 MAPK) and cellular models (IC₅₀ determination).

Data Analysis : Use clustering algorithms (e.g., PCA) to identify critical pharmacophores .

Methodological Guidance

- Experimental Design : Align with theoretical frameworks (e.g., mechanistic organic chemistry for synthesis optimization) and validate hypotheses iteratively .

- Data Interpretation : Address spectral discrepancies by integrating multiple analytical techniques (e.g., NMR + X-ray) and statistical validation (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。